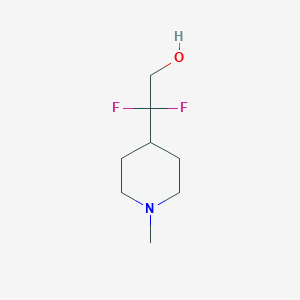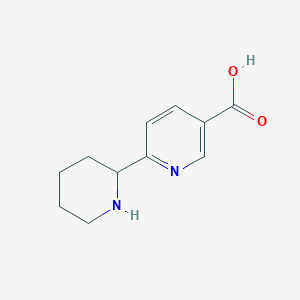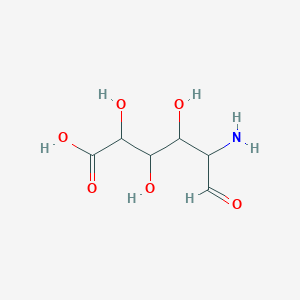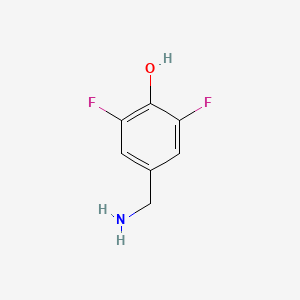
Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-hydroxyéthyl)azépan-1-carboxylate de tert-butyle est un composé chimique de formule moléculaire C13H25NO3 et de masse moléculaire 243,34 g/mol . Ce composé est caractérisé par la présence d'un cycle azépanique, d'un groupe ester tert-butyle et d'un substituant hydroxyéthyle. Il est utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés structurelles uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(2-hydroxyéthyl)azépan-1-carboxylate de tert-butyle implique généralement la réaction de dérivés de l'azépan avec le chloroformate de tert-butyle et la 2-hydroxyéthylamine dans des conditions contrôlées . La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser le sous-produit acide chlorhydrique.
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir la qualité et le rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(2-hydroxyéthyl)azépan-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyéthyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le cycle azépanique peut être réduit pour former un dérivé de la pipéridine.
Substitution : Le groupe ester tert-butyle peut être substitué par d'autres groupes esters ou groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone.
Substitution : Réactions de substitution nucléophile utilisant des réactifs comme le méthylate de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés :
Oxydation : Formation de 2-(2-oxoéthyl)azépan-1-carboxylate.
Réduction : Formation de 2-(2-hydroxyéthyl)pipéridine-1-carboxylate de tert-butyle.
Substitution : Formation de divers dérivés d'esters en fonction du substituant utilisé.
Applications De Recherche Scientifique
Le 2-(2-hydroxyéthyl)azépan-1-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions enzymatiques.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de promédicaments et d'inhibiteurs enzymatiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(2-hydroxyéthyl)azépan-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe hydroxyéthyle peut former des liaisons hydrogène avec les sites actifs, tandis que le cycle azépanique assure la stabilité structurelle. Le groupe ester tert-butyle peut subir une hydrolyse pour libérer le dérivé azépanique actif, qui exerce ensuite ses effets sur les voies cibles .
Composés similaires :
- 2-(hydroxyméthyl)azépan-1-carboxylate de tert-butyle
- 4-(2-(2-hydroxyéthyl)phényl)pipéridine-1-carboxylate de tert-butyle
Comparaison : Le 2-(2-hydroxyéthyl)azépan-1-carboxylate de tert-butyle est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe hydroxyéthyle et le cycle azépanique. Comparé à des composés similaires, il offre une réactivité et une stabilité distinctes, ce qui le rend approprié pour des applications spécialisées en recherche et dans l'industrie .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. The tert-butyl ester group can undergo hydrolysis to release the active azepane derivative, which then exerts its effects on the target pathways .
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison: Tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate is unique due to its specific structural features, such as the hydroxyethyl group and the azepane ring. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
250249-86-6 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl 2-(2-hydroxyethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-6-4-5-7-11(14)8-10-15/h11,15H,4-10H2,1-3H3 |
Clé InChI |
BOZZNSJYEVMFAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCCC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)


![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)

![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)


![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)
